2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde 2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1623144-44-4
VCID: VC2735862
InChI: InChI=1S/C13H9F2NO2/c1-18-13-5-10(12(15)6-16-13)8-2-3-9(7-17)11(14)4-8/h2-7H,1H3
SMILES: COC1=NC=C(C(=C1)C2=CC(=C(C=C2)C=O)F)F
Molecular Formula: C13H9F2NO2
Molecular Weight: 249.21 g/mol

2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde

CAS No.: 1623144-44-4

Cat. No.: VC2735862

Molecular Formula: C13H9F2NO2

Molecular Weight: 249.21 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde - 1623144-44-4

Specification

CAS No. 1623144-44-4
Molecular Formula C13H9F2NO2
Molecular Weight 249.21 g/mol
IUPAC Name 2-fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde
Standard InChI InChI=1S/C13H9F2NO2/c1-18-13-5-10(12(15)6-16-13)8-2-3-9(7-17)11(14)4-8/h2-7H,1H3
Standard InChI Key YYPLYHXPBGSCDQ-UHFFFAOYSA-N
SMILES COC1=NC=C(C(=C1)C2=CC(=C(C=C2)C=O)F)F
Canonical SMILES COC1=NC=C(C(=C1)C2=CC(=C(C=C2)C=O)F)F

Introduction

Chemical Structure and Properties

2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde is a heteroaromatic compound with a benzaldehyde core substituted with a 5-fluoro-2-methoxypyridine moiety at the para position. The presence of two fluorine atoms—one on the benzaldehyde ring and another on the pyridine ring—along with the methoxy group creates a unique electronic environment.

Basic Properties

PropertyValue
Molecular FormulaC₁₃H₈F₂NO₂
Molecular Weight249.21 g/mol
AppearanceSolid
CAS NumberNot specifically identified in source data
IUPAC Name2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde

The molecular structure features important functional groups including the aldehyde (-CHO), two fluorine atoms, and a methoxy group (-OCH₃), creating a molecule with multiple reactive sites and electronic properties of interest to medicinal chemists and materials scientists.

Structural Characteristics

The compound contains two aromatic rings: a 2-fluorobenzaldehyde moiety and a 5-fluoro-2-methoxypyridine substituent. The pyridine nitrogen and methoxy group contribute to hydrogen bonding capabilities, while the fluorine atoms enhance metabolic stability and binding interactions with biological targets. The aldehyde group serves as a reactive handle for further transformations.

Chemical Reactivity

Aldehyde Reactivity

The benzaldehyde component provides versatile reactivity that can be leveraged in various transformations:

  • Condensation reactions with amines to form imines

  • Aldol condensations to form α,β-unsaturated carbonyl compounds

  • Reduction to primary alcohols

  • Oxidation to carboxylic acids

Pyridine Functionality

The pyridine ring with methoxy and fluoro substituents offers additional reactivity:

  • Nucleophilic aromatic substitution at suitable positions

  • Coordination to metals through the pyridine nitrogen

  • Hydrogen bonding through the pyridine nitrogen and methoxy oxygen

Comparison with Similar Compounds

Several structurally related compounds provide insight into the properties and applications of 2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde.

Structural Analogs Comparison

CompoundMolecular FormulaMolecular WeightKey Structural Differences
2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehydeC₁₃H₈F₂NO₂249.21 g/molTwo fluorine atoms (pyridine and benzaldehyde rings)
4-(2-Fluoro-3-methoxypyridin-4-yl)benzaldehydeC₁₃H₁₀FNO₂231.22 g/molSingle fluorine atom; methoxy at 3-position of pyridine
2-Fluoro-3-(2-methoxypyridin-4-yl)benzaldehydeC₁₃H₁₀FNO₂231.22 g/molDifferent fluorine position on benzaldehyde ring
3-fluoro-2-(2-methoxypyridin-3-yl)benzaldehydeC₁₃H₁₀FNO₂231.23 g/molDifferent connectivity pattern between rings

The positional isomers exhibit subtle differences in electronic distribution, potentially affecting their reactivity patterns and biological properties. The presence of an additional fluorine atom in 2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde likely enhances its metabolic stability and binding interactions compared to mono-fluorinated analogs.

Spectroscopic Properties

Mass Spectrometry

Expected molecular ion peak at m/z 249, with fragmentation patterns likely involving loss of the aldehyde group, methoxy group, and other characteristic fragmentations of fluorinated aromatic compounds.

Future Research Directions

Structure-Activity Relationship Studies

Further research into 2-Fluoro-4-(5-fluoro-2-methoxypyridin-4-yl)benzaldehyde could focus on:

  • Systematic modification of substituents to optimize biological activity

  • Investigation of binding modes with potential protein targets

  • Development of more potent analogs for specific applications

  • Exploration of the impact of fluorine substitution pattern on biological activity

Synthetic Methodology Development

The development of efficient, scalable syntheses for this compound represents an important research direction, potentially including:

  • Flow chemistry approaches for continuous manufacturing

  • Green chemistry methods to reduce environmental impact

  • Catalyst optimization for improved yields and selectivity

  • Late-stage functionalization strategies for rapid analog generation

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